ツベルクステアリン酸

説明

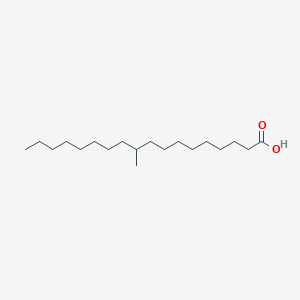

Tuberculostearic acid (TSA) is a structural component of the cell wall of Mycobacterium tuberculosis and related mycobacteria. It is a 10-methyloctadecanoic acid, a fatty acid with a methyl branch. The presence of TSA in clinical specimens, such as cerebrospinal fluid (CSF) and sputum, has been used as a biomarker for the diagnosis of tuberculosis (TB) and tuberculous meningitis, due to its specificity for mycobacteria .

Synthesis Analysis

The enzymatic synthesis of TSA in mycobacteria involves the alkylenation and subsequent reduction of the olefinic fatty acid chain of phospholipids. This process is catalyzed by enzymes found in extracts of Mycobacterium phlei, with S-adenosyl-l-methionine (SAM) acting as the methyl donor . Additionally, a methyltransferase encoded by the umaA gene in Mycobacterium tuberculosis has been identified as capable of converting the olefinic double bond of phospholipid-linked oleic acid to TSA . A novel synthetic route for TSA has also been developed, providing a reference compound for diagnostic purposes .

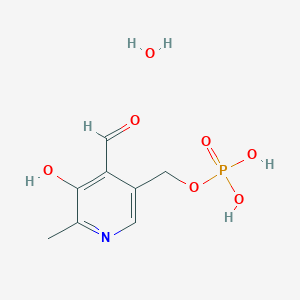

Molecular Structure Analysis

TSA is characterized by its branched-chain structure, which is distinct from the straight-chain fatty acids found in most bacteria. The methyl branch at the 10th carbon of the stearic acid chain is a key feature that allows for its identification using mass spectrometry techniques .

Chemical Reactions Analysis

The detection of TSA in clinical samples typically involves chemical reactions such as methanolysis, esterification, and derivatization to prepare the samples for gas chromatography-mass spectrometry (GC-MS) analysis. These reactions enhance the sensitivity and specificity of TSA detection .

Physical and Chemical Properties Analysis

TSA's physical and chemical properties, such as its melting point and solubility, are influenced by its branched structure. The presence of the methyl branch affects the compound's behavior in chromatographic and mass spectrometric analyses, which are critical for its detection in diagnostic tests. The specificity of TSA detection is achieved through the use of high-resolution chromatography and mass spectrometry techniques, including selected ion monitoring and frequency-pulsed electron capture detection .

Relevant Case Studies

Several studies have demonstrated the utility of TSA detection in diagnosing TB. In one study, TSA was detected in CSF from patients with proven and suspected tuberculous meningitis, providing a rapid, sensitive, and specific test for the disease . Another study showed the presence of TSA in sputum from patients with pulmonary TB, offering a rapid and sensitive diagnostic method . The detection of TSA in serum and CSF has also been proposed as an early detection method for tuberculous meningitis . Furthermore, TSA has been detected in formalin-fixed, paraffin-embedded tissue biopsy specimens, aiding in the diagnosis of TB in various tissues . The rapid and sensitive diagnosis of tuberculous meningitis using GC-MS with selective ion monitoring has been highlighted as a significant advancement over traditional culture methods .

科学的研究の応用

結核性髄膜炎の診断

ツベルクステアリン酸(TBSA)は結核性髄膜炎(TBM)の診断に使用されてきました。 TBM患者の髄液(CSF)から発見されており、結核菌(Mtb)の存在を示す可能性があります . ある研究では、TBSAを組み合わせたスコアシステムがTBM診断において高い精度を示したことが明らかになりました .

結核菌検出のためのバイオマーカー

TBSAは、マイコバクテリアにおける脂肪酸の特定の細胞構成であり、CSFからのMtb検出におけるバイオマーカーと考えられています .

臨床診断のための予測モデル

TBSAを組み込んだ予測モデルが開発され、TBMの臨床診断を支援しています。 このモデルは、TBMの診断の確定において高い精度を示し、早期診断を支援することで、迅速な抗結核治療の開始を可能にします .

肺結核患者の喀痰における検出

肺結核患者の喀痰からツベルクステアリン酸が検出されており、この化合物の別の潜在的な用途が示されています .

ホスファチジルイノシトールの成分

ツベルクステアリン酸を含むホスファチジルイノシトールは、調査されたすべての臨床的に関連するMTBC系統に存在し、これらの生物の構造と機能におけるその役割を示唆しています .

結核菌の特徴を特徴付けるためのスコアシステム

TBSAの将来的な利用は、結核菌の特徴を特徴付けるためのスコアシステムに組み込む価値があり、将来的にTBSAによるTBM診断の大きな可能性を示しています .

作用機序

Target of Action

Tuberculostearic acid (TBSA), also known as 10-Methyloctadecanoic acid, is a fatty acid unique to mycobacteria and some corynebacteria . The primary target of TBSA is the bacterial cell membrane, where it plays a significant role in membrane dynamics .

Mode of Action

TBSA interacts with its target, the bacterial cell membrane, by integrating into the lipid bilayer. This integration affects the fluidity and stability of the membrane . The production of TBSA can be inhibited by the addition of pivalic acid to mycobacterial growth cultures or by a gene knockout encoding a flavin adenine dinucleotide (FAD)-binding oxidoreductase .

Biochemical Pathways

The biosynthesis of TBSA involves a two-step process. A SAM-dependent methyltransferase encoded by the bfaB gene and a FAD-binding oxidoreductase are both required in this process . . This results in the production of an intermediate, termed 10-methylene stearate, which is detected only in specific strains .

Pharmacokinetics

It is known that tbsa is a major constituent of the cell wall in mycobacteria , suggesting that it is well-distributed within the bacterial cell.

Result of Action

The presence of TBSA in the cell membrane contributes to the unique properties of mycobacterial membranes, including their resistance to certain antibiotics . The production of tbsa can be inhibited, leading to changes in the bacterial cell membrane and potentially affecting the bacterium’s survival .

Action Environment

Environmental factors can influence the production of TBSA. For example, the addition of pivalic acid to mycobacterial growth cultures can inhibit TBSA production . Furthermore, different mycobacterial strains show differential production of TBSA, suggesting that genetic factors also play a role .

将来の方向性

生化学分析

Biochemical Properties

Tuberculostearic acid plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly a SAM-dependent methyltransferase encoded by bfaB and a flavin adenine dinucleotide (FAD)-binding oxidoreductase . These interactions are crucial for the two-step biosynthesis of Tuberculostearic acid .

Cellular Effects

Tuberculostearic acid influences various types of cells and cellular processes. It impacts cell function by affecting membrane dynamics . It also influences cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Tuberculostearic acid involves its interaction with biomolecules and its effects on gene expression. It is produced by an enzyme called Cfa, and its loss can cause a growth defect and slow reformation of a membrane domain near the pole of the rod-shaped cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tuberculostearic acid change over time. It has been observed that the production of Tuberculostearic acid can be inhibited by the addition of pivalic acid to mycobacterial growth cultures . This suggests that Tuberculostearic acid has a certain degree of stability and degradation over time.

Dosage Effects in Animal Models

The effects of Tuberculostearic acid vary with different dosages in animal models

Metabolic Pathways

Tuberculostearic acid is involved in specific metabolic pathways. It interacts with enzymes and cofactors during its biosynthesis . Detailed information about its effects on metabolic flux or metabolite levels is not currently available.

Subcellular Localization

Tuberculostearic acid is localized within the intracellular membrane domain (IMD), where it controls both cellular growth and recovery from membrane fluidization by facilitating subpolar localization of the IMD . This suggests that Tuberculostearic acid plays a crucial role in the subcellular localization and activity of the IMD.

特性

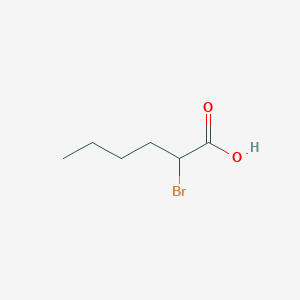

IUPAC Name |

10-methyloctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O2/c1-3-4-5-6-9-12-15-18(2)16-13-10-7-8-11-14-17-19(20)21/h18H,3-17H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEOUGZFCUMNGOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C)CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862155 | |

| Record name | Tuberculostearic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tuberculostearic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004085 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

542-47-2 | |

| Record name | Tuberculostearic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tuberculostearic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tuberculostearic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TUBERCULOSTEARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2LR962W58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tuberculostearic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004085 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dihydrobenzo[cd]indol-5(1H)-one](/img/structure/B146096.png)